
C.I. Direct Blue 41
Overview
Description
C.I. Basic Blue 41 (BB41) is a cationic azo dye widely used in the textile industry for dyeing acrylic and modified polyester fibers. Its molecular formula is C₂₀H₂₆N₄O₆S₂, with a molecular weight of 482.57 g/mol and a CAS number of 12270-13-2 . Structurally, it belongs to the monoazo class, featuring a positively charged chromophore that enhances its affinity for negatively charged fabrics .
Photocatalytic degradation studies using TiO₂ nanoparticles have shown that BB41 can be efficiently decolorized and mineralized under optimized conditions. Key parameters influencing its degradation include pH, initial dye concentration, and catalyst loading . For instance, at pH 8.0 (alkaline conditions), TiO₂ nanoparticles achieve >90% decolorization of BB41 due to favorable electrostatic interactions between the negatively charged catalyst surface and the cationic dye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Blue 41 involves the coupling of diazotized aromatic amines with aromatic coupling components. The reaction typically takes place in an aqueous medium under controlled pH and temperature conditions. The diazotization process involves the reaction of an aromatic amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as hydroxyl or amino groups, to form the azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent dye quality. The dye is then isolated, purified, and standardized to meet industry specifications. The final product is typically supplied as a powder or granules, which are easily soluble in water for application in dyeing processes .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds and the formation of smaller aromatic compounds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, where substituents such as halogens or alkyl groups can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Smaller aromatic compounds, such as phenols and quinones.
Reduction: Aromatic amines, which can be further processed or used as intermediates in other chemical syntheses.
Substitution: Halogenated or alkylated derivatives of the original dye
Scientific Research Applications
C.I. Direct Blue 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques, such as high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent in certain medical conditions.
Industry: Extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products
Mechanism of Action
The mechanism of action of C.I. Direct Blue 41 involves its interaction with the target substrate, typically cellulosic fibers. The dye molecules adhere to the fibers through weak hydrogen bonding and Van der Waals forces. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing these interactions. The dye does not form permanent chemical bonds with the fibers, which accounts for its poor wash fastness. In biological applications, the dye interacts with cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares BB41 with structurally or functionally similar dyes:
Key Differences :
- Charge and Affinity : BB41’s cationic nature contrasts with the anionic Acid Blue 41 and Direct Blue 71, affecting their interactions with catalysts and substrates. For example, BB41 adsorbs more readily onto negatively charged TiO₂ at alkaline pH , while Acid Blue 41 requires acidic conditions for optimal degradation .
- Degradation Pathways: BB41 undergoes pseudo-first-order degradation via hydroxyl radical (•OH) attack on its azo bonds, leading to aromatic amine intermediates . In contrast, anthraquinone-based Acid Blue 41 resists fragmentation due to its stable fused-ring structure .
- Mineralization Efficiency : BB41 achieves ~80% TOC removal under optimal TiO₂ conditions , whereas Direct Blue 71 shows slower mineralization due to its larger molecular size and sulfonate groups, which hinder complete oxidation .
Photocatalytic Performance Data
Table 1 summarizes degradation parameters for BB41 and analogous dyes:
Insights :
- BB41’s rapid decolorization is attributed to its simpler azo structure compared to the anthraquinone or disazo frameworks of Acid Blue 41 and Direct Blue 71, respectively.
- Direct Blue 71’s lower COD reduction highlights challenges in mineralizing sulfonated dyes, which generate stable intermediates during oxidation .
Research Findings and Environmental Implications
- BB41 vs. Acid Blue 41 : While both dyes are persistent in water, BB41’s cationic charge increases its bioavailability and toxicity to aquatic organisms . Acid Blue 41, though less toxic, requires harsher degradation conditions (e.g., Fenton’s reagent) due to its structural stability .
- BB41 vs. Direct Blue 71 : Direct Blue 71’s sulfonate groups improve water solubility but reduce adsorption efficiency on photocatalysts, necessitating higher catalyst loads .
Biological Activity
C.I. Direct Blue 41, also known as Basic Blue 41, is a synthetic azo dye commonly used in textile applications. This article delves into the biological activity of this compound, examining its toxicity, environmental impact, and potential removal methods through various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 482.57 g/mol. It features an azo group (-N=N-) as its chromophore, which is responsible for its color properties. The dye is primarily utilized for its vibrant blue hue in various applications, including textiles and paper products.
Toxicological Studies
1. Carcinogenicity and Toxicity
Research indicates that this compound and similar azo dyes can be metabolized into potentially harmful compounds, including benzidine, a known carcinogen. A study conducted by the National Cancer Institute assessed the effects of several benzidine-derived dyes, including Direct Blue 41, on laboratory animals. The findings suggested that while no direct cancerous changes were noted in mice, liver toxicity was observed, indicating that the toxic effects might be related to benzidine metabolism .
Table 1: Summary of Toxicological Findings
Study Reference | Organism | Observed Effects | Key Findings |
---|---|---|---|
NCI Study | Mice | Liver toxicity | No cancerous changes; metabolism to benzidine observed |
NTP Study | Rats | Liver damage | Benzidine detected in urine; subchronic toxicity noted |
Environmental Impact
The environmental persistence of this compound raises concerns regarding its biodegradability and potential accumulation in aquatic systems. Studies have demonstrated that azo dyes can be resistant to degradation under aerobic conditions but may undergo reductive cleavage under anaerobic conditions, potentially leading to toxic byproducts.
2. Photocatalytic Degradation
Recent research has explored the use of photocatalytic processes to degrade this compound in wastewater treatment. For instance, titanium dioxide (TiO2) nanoparticles have been utilized to enhance the degradation efficiency of this dye under UV light irradiation. The study reported a significant reduction in dye concentration under optimized conditions, indicating the potential for effective wastewater treatment solutions .
Table 2: Photocatalytic Degradation Results
Parameter | Optimal Condition | Result |
---|---|---|
Initial Dye Concentration | Varies (200 mg/L) | Significant decolorization observed |
pH | Above 7 | Optimal removal efficiency |
TiO2 Loading | Optimized | Enhanced degradation rate |
Case Studies
3. Removal Techniques
Several innovative approaches have been investigated for the removal of this compound from contaminated water sources:
- Na-Kenyaite Adsorption : A study demonstrated the effectiveness of Na-kenyaite materials in removing Basic Blue 41 from water. The maximum removal capacity was reported between 124 and 165 mg/g at pH levels above 7, showcasing its potential as a sustainable adsorbent for wastewater treatment .
- Aluminosilicate Sorbents : Another study focused on the interaction between Basic Blue 41 and aluminosilicate sorbents, revealing promising results for dye removal in batch experiments .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing C.I. Direct Blue 41 in laboratory settings?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization employs UV-Vis spectroscopy (λmax ~590 nm) to confirm dye structure, HPLC for purity analysis, and FTIR to identify functional groups (e.g., azo bonds at 1600–1500 cm<sup>-1</sup>). Molecular weight (482.57 g/mol) and formula (C20H26N4O6S2) are verified via mass spectrometry and elemental analysis .
Q. How do pH and ionic strength influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is assessed through spectrophotometric monitoring under varying pH (3.0–10.0) and ionic strengths (adjusted using NaCl). Acidic conditions (pH < 6.8) enhance electrostatic interactions between the dye and charged surfaces (e.g., TiO2), while alkaline media may promote hydrolysis of azo bonds. Ionic strength >0.1 M can induce aggregation, reducing solubility .
Advanced Research Questions
Q. What mechanistic insights explain the photocatalytic degradation of this compound using TiO2 nanoparticles?
- Methodological Answer : Under UV irradiation (λ ≤ 390 nm), TiO2 generates electron-hole pairs. Holes oxidize water to hydroxyl radicals (•OH), while electrons reduce O2 to superoxide radicals (•O2<sup>−</sup>). These radicals cleave azo bonds, forming intermediates like aromatic amines. Kinetic studies (pseudo-first-order models) and scavenger experiments (using isopropanol for •OH quenching) validate the mechanism. EPR spectroscopy detects radical species .
Q. How can researchers resolve contradictions between COD and TOC measurements during mineralization studies of this compound?
- Methodological Answer : COD measures oxidizable organic content but may overestimate mineralization due to intermediate byproducts (e.g., carboxylic acids). TOC quantifies total organic carbon, including refractory intermediates. Parallel analysis of both parameters, combined with LC-MS to identify intermediates, clarifies degradation pathways. For example, COD may plateau temporarily while TOC declines steadily during advanced oxidation .
Q. What experimental design considerations optimize photocatalytic efficiency for this compound degradation?
- Methodological Answer : Key variables include:
- Catalyst loading : 0.5–2.0 g/L TiO2 maximizes surface-active sites without light scattering.
- pH : Alkaline conditions (pH 8.0) enhance •OH generation but may destabilize TiO2 (PZC = 6.8).
- Dye concentration : ≤50 mg/L avoids light absorption competition.
Response surface methodology (RSM) or Taguchi designs statistically optimize these parameters .
Q. How do advanced oxidation processes (AOPs) compare for this compound degradation in terms of scalability and byproduct toxicity?
- Methodological Answer : Compare TiO2/UV with Fenton (Fe<sup>2+</sup>/H2O2), ozonation, and sonolysis. Metrics include:
- Degradation efficiency : Pseudo-first-order rate constants (k).
- Energy consumption : Electrical energy per order (EE/O).
- Toxicity : Bioassays (e.g., Daphnia magna) for intermediates. TiO2 offers lower sludge production but may require post-treatment for nanoparticle recovery .
Q. What strategies ensure reproducibility in photocatalytic degradation studies of this compound?
- Methodological Answer : Standardize light source intensity (e.g., 365 nm LED at 15 W/m<sup>2</sup>), reactor geometry (e.g., annular batch reactors), and catalyst pre-treatment (calcination at 400°C for 2 h). Report detailed protocols for pH adjustment (H2SO4/NaOH), stirring rates, and sampling intervals. Use reference catalysts (e.g., Degussa P-25) for cross-study validation .
Q. How can computational modeling complement experimental studies on this compound degradation?
- Methodological Answer : Density functional theory (DFT) predicts reactive sites (e.g., azo bonds, sulfonate groups) for radical attack. Kinetic Monte Carlo simulations model degradation pathways using rate constants from LC-MS data. Machine learning (e.g., neural networks) optimizes process parameters from experimental datasets .
Q. Ethical and Methodological Rigor
Q. What ethical considerations arise when handling this compound in laboratory research?
- Methodological Answer : Follow institutional safety protocols for carcinogenic dye handling (gloves, fume hoods). Disclose all experimental conditions (e.g., catalyst reuse, byproduct disposal) in publications. Transparently report negative results (e.g., incomplete mineralization) to avoid publication bias .
Q. How should researchers address discrepancies in published kinetic data for this compound degradation?
- Methodological Answer : Replicate studies under identical conditions (pH, catalyst type). Perform sensitivity analysis on variables (e.g., light intensity, dissolved O2). Use standardized data reporting (e.g., ISO 10678:2010 for photocatalytic activity) and share raw datasets via repositories like Zenodo .
Q. Interdisciplinary Applications
Q. What integrative approaches combine photocatalysis with biological methods for this compound wastewater treatment?
Properties
IUPAC Name |
sodium;2-[[4-[(4-amino-3-methylphenyl)-[4-[(1-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31N3O6S2.Na/c1-25-24-30(14-21-35(25)41)38(28-10-17-31(18-11-28)42-36-22-15-26-6-2-4-8-33(26)39(36)50(44,45)46)29-12-19-32(20-13-29)43-37-23-16-27-7-3-5-9-34(27)40(37)51(47,48)49;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHTYMJTDHYWBP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N3NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-86-3 | |
Record name | C.I. 42700 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenesulfonic acid, 2-[[4-[(4-amino-3-methylphenyl)[4-[(sulfo-2-naphthalenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium hydrogen 2-[[4-[(4-amino-m-tolyl)[4-[(sulphonato-2-naphthyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]naphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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